Cas no 683264-32-6 (N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a sulfonamide-based compound featuring a fluorophenyl-thiazole moiety and a 2-methylpiperidine substituent. This structure confers potential advantages in medicinal chemistry applications, particularly as a scaffold for kinase inhibition or targeted therapeutic agents. The presence of the fluorophenyl group enhances metabolic stability, while the thiazole ring contributes to binding affinity in biological systems. The sulfonamide linkage and 2-methylpiperidine moiety may improve solubility and pharmacokinetic properties. This compound is of interest in drug discovery for its modular design, allowing further derivatization to optimize potency and selectivity. Its well-defined structure facilitates structure-activity relationship studies in pharmacological research.
N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide structure
683264-32-6 structure
Product Name:N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
CAS No:683264-32-6
MF:C22H22FN3O3S2
MW:459.556786060333
CID:6464302
PubChem ID:4410348
Update Time:2025-08-05

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
    • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
    • F1122-0499
    • AB00673364-01
    • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
    • 683264-32-6
    • Oprea1_218254
    • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
    • AKOS024603173
    • Inchi: 1S/C22H22FN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27)
    • InChI Key: DRTNXOWXHFFGNY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(=CC=2)F)=O)=CC=1)(N1CCCCC1C)(=O)=O

Computed Properties

  • Exact Mass: 459.10866208g/mol
  • Monoisotopic Mass: 459.10866208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 716
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 116Ų

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide Pricemore >>

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Additional information on N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

N-4-(4-Fluorophenyl)-1,3-Thiazol-2-Yl-4-(2-Methylpiperidin-1-Yl)Sulfonylbenzamide: A Comprehensive Overview

The compound N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 683264-32-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzamide core, a thiazole ring, and a sulfonyl group attached to a piperidine moiety. The presence of these functional groups and heterocyclic structures makes this compound a prime candidate for exploring novel chemical reactions and drug development.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules. The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. The use of modern catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of its production process. Researchers have also explored the stereochemical outcomes of these reactions, which are crucial for determining the compound's biological activity.

One of the most promising applications of this compound lies in its potential as a drug candidate. The thiazole ring is known for its ability to act as a bioisostere in various pharmacophores, enhancing the molecule's binding affinity to target proteins. Additionally, the sulfonyl group contributes to the molecule's lipophilicity and stability, which are essential properties for drug candidates. Recent studies have demonstrated that this compound exhibits potent activity against several therapeutic targets, including kinases and proteases, making it a valuable lead in drug discovery programs.

The incorporation of a fluorophenyl group further enhances the compound's versatility. Fluorine atoms are known to improve the pharmacokinetic properties of molecules by increasing their metabolic stability and bioavailability. This feature has been extensively studied in recent clinical trials, where compounds with similar fluorinated aromatic rings have shown improved efficacy in treating chronic diseases such as cancer and inflammation.

Another area of interest is the compound's role in materials science. The combination of aromatic rings and heterocyclic structures provides unique electronic properties that can be exploited in designing advanced materials for optoelectronic applications. For instance, researchers have investigated the use of this compound as a component in organic light-emitting diodes (OLEDs) due to its ability to emit light at specific wavelengths when subjected to an electric current.

Moreover, the piperidine moiety introduces additional flexibility into the molecule's structure, enabling it to adopt conformations that are favorable for specific interactions. This property has been leveraged in designing molecular recognition systems and sensors for detecting environmental pollutants. Recent breakthroughs in nanotechnology have further expanded its potential applications in creating self-assembling nanostructures with tailored functionalities.

In terms of environmental impact, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Initial findings suggest that it undergoes efficient biodegradation under aerobic conditions, minimizing its environmental footprint. These results align with global efforts to develop sustainable chemical products that meet both industrial demands and ecological standards.

Finally, ongoing research is focused on optimizing the synthesis pathway of this compound to reduce costs and improve scalability. By integrating continuous-flow chemistry techniques and machine learning algorithms for reaction optimization, scientists aim to make this compound more accessible for large-scale applications across various industries.

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